molecular formula C12H12N2O3 B1307020 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 890621-20-2

3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1307020
CAS No.: 890621-20-2
M. Wt: 232.23 g/mol
InChI Key: AEWKKBWNUCOEAA-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an ethoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable acid catalyst to yield the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while reduction can produce alcohol derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid have been evaluated for their potential to inhibit the growth of lung cancer and breast cancer cells. Specific studies have reported IC50 values indicating effective inhibition, suggesting that these compounds could serve as promising candidates for anticancer drug development .

2. Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. Studies indicate that certain pyrazole derivatives can modulate inflammatory pathways, potentially leading to the development of new anti-inflammatory medications with reduced side effects compared to existing treatments .

3. Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. The compound's ability to inhibit bacterial growth has been documented, which may lead to applications in treating infections .

Agricultural Chemistry

1. Agrochemical Development
In agricultural chemistry, this compound is being explored for its potential in developing novel agrochemicals. Its structural features allow for the synthesis of effective herbicides and fungicides, contributing to enhanced crop protection and yield . The compound's efficacy in pest control formulations highlights its importance in sustainable agriculture .

Material Science

1. Synthesis of Advanced Materials
The compound is utilized in material science for synthesizing advanced materials such as polymers and composites. Its unique chemical structure allows it to enhance the properties of materials, making them more durable and resistant to environmental factors . This application is particularly relevant in industries requiring high-performance materials.

Biochemical Research

1. Enzyme Inhibition Studies
this compound serves as a valuable tool in biochemical research, particularly in studying enzyme inhibition and receptor interactions. These studies help elucidate complex biological processes, paving the way for targeted therapies .

Summary of Findings

Application Area Key Findings
Pharmaceuticals Significant anticancer activity against various cell lines; potential anti-inflammatory properties.
Agricultural Chemistry Development of effective agrochemicals; enhanced crop protection capabilities.
Material Science Synthesis of advanced materials with improved durability and resistance.
Biochemical Research Insights into enzyme inhibition and receptor interactions; potential for targeted therapies.

Case Studies

  • Anticancer Activity Study
    • A study evaluated several pyrazole derivatives against A549 lung cancer cells, with one derivative demonstrating an IC50 value of 26 µM, indicating significant antiproliferative activity .
  • Anti-inflammatory Research
    • Research on pyrazole derivatives indicated their ability to inhibit pro-inflammatory cytokines, suggesting their potential use in developing new anti-inflammatory drugs .
  • Agrochemical Development
    • A formulation containing this compound was tested against common agricultural pests, showing a marked reduction in pest populations compared to control groups .

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid
  • 3-(2-Fluorophenyl)-1H-pyrazole-5-carboxylic acid
  • 3-(2-Chlorophenyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

3-(2-Ethoxyphenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .

Biological Activity

3-(2-Ethoxyphenyl)-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Formula : C12H13N3O3
  • CAS Number : 890621-20-2
  • Molecular Weight : 233.25 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound has been noted for its potential to inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may modulate cellular signaling pathways by acting on various receptors, making it a candidate for therapeutic applications in inflammation and cancer treatment .

Antimicrobial Activity

Research indicates that compounds with a pyrazole scaffold exhibit antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It appears to inhibit the release of pro-inflammatory cytokines and may affect the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The compound's mechanism may involve disrupting tubulin polymerization, thereby arresting the cell cycle at the G2/M phase .

Case Studies

  • Anticancer Studies :
    • A study evaluated the anticancer activity of several pyrazole derivatives, including this compound. Results showed significant inhibition of cell growth in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values in the low micromolar range .
  • Anti-inflammatory Research :
    • In an experimental model of inflammation, the compound demonstrated a reduction in TNF-alpha levels, indicating its potential as an anti-inflammatory agent. The study highlighted its effectiveness in inhibiting LPS-induced TNF-alpha release in vitro .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInhibits growth of cancer cell lines (IC50 < 10 µM)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid?

The compound can be synthesized via cyclocondensation reactions. For example, analogous pyrazole-4-carboxylic acids are prepared by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and aryl hydrazines, followed by hydrolysis under basic conditions to yield the carboxylic acid . Modifications to the phenyl or ethoxy groups may involve Suzuki coupling or esterification of intermediates .

Q. How is the compound characterized post-synthesis?

Characterization typically involves infrared (IR) spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR for structural elucidation, and mass spectrometry for molecular weight confirmation. Elemental analysis ensures purity (>95%) .

Q. What analytical techniques quantify trace amounts of the compound in complex matrices?

Solid-phase extraction (SPE) using modified sorbents (e.g., graphene oxide functionalized with pyrazole derivatives) coupled with flame atomic absorption spectrometry (FAAS) or HPLC-ICP-MS achieves detection limits as low as 10 ng mL⁻¹ .

Q. What are the stability considerations for the compound under different storage conditions?

Stability studies under varying pH, temperature, and humidity are critical. For similar compounds, degradation pathways are monitored via UV-Vis and HPLC, with recommendations for storage at –20°C in anhydrous environments to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and intermolecular interactions?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics (MD) simulations model solvation effects and ligand-protein interactions. These methods help rationalize experimental spectral data and optimize synthetic conditions .

Q. How are isomeric impurities resolved during synthesis?

Isomeric byproducts (e.g., regioisomers from cyclocondensation) are separated using reverse-phase HPLC with C18 columns. Mobile phases often combine acetonitrile and acidic buffers (0.1% formic acid) for optimal resolution .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

Substituent modifications at the pyrazole ring (e.g., bromination at position 3) or ethoxyphenyl group (e.g., introducing electron-withdrawing groups) are explored. Derivatives are synthesized via Pd-catalyzed cross-coupling or condensation with dithiocarbamates, followed by in vitro bioactivity screening .

Q. How to resolve contradictions in spectral data during structural elucidation?

Discrepancies between experimental and theoretical NMR/IR spectra are addressed by combining X-ray crystallography (for solid-state conformation) with time-dependent DFT (TD-DFT) to simulate solvent effects. For example, intramolecular hydrogen bonding in the crystal lattice may explain deviations in solution-phase data .

Q. Methodological Tables

Table 1: Key Synthetic Routes and Yields for Analogous Pyrazole Derivatives

Reaction TypeReagents/ConditionsYield (%)Reference
CyclocondensationEthyl acetoacetate, DMF-DMA, 80°C, 12h72–85
Suzuki CouplingPd(PPh₃)₄, aryl boronic acid, K₃PO₄60–78
Hydrolysis (Ester to Acid)NaOH (2M), reflux, 6h>90

Table 2: Analytical Parameters for Trace Detection

TechniqueLOD (ng mL⁻¹)Recovery (%)MatrixReference
SPE-FAAS1092–110Water, biological
HPLC-ICP-MS0.595–105Food samples

Properties

IUPAC Name

3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-11-6-4-3-5-8(11)9-7-10(12(15)16)14-13-9/h3-7H,2H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWKKBWNUCOEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390263
Record name 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890621-20-2
Record name 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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